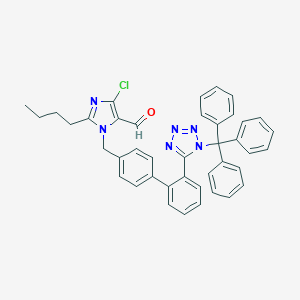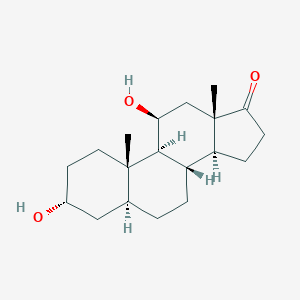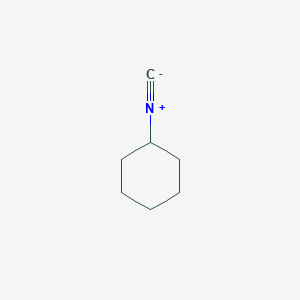
6-メトキシインドール-2-カルボン酸
概要
説明
6-Methoxy-1H-indole-2-carboxylic acid is an organic compound with the molecular formula C10H9NO3. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its antifungal properties and has been identified as a metabolite produced by certain bacterial strains .
科学的研究の応用
6-Methoxy-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its role in microbial metabolism and its antifungal properties.
Medicine: Investigated for potential therapeutic applications, including antifungal treatments.
Industry: Utilized in the production of dyes and other chemical products
生化学分析
Biochemical Properties
6-Methoxyindole-2-carboxylic acid interacts with several enzymes, proteins, and other biomolecules. It has been used as a reactant for demethylation reactions using ionic liquids under microwave irradiation . It also plays a role in the preparation of pyrazinoindoledione via Ugi reaction and microwave-assisted cyclization .
Cellular Effects
It has been suggested that it may have potential neuroprotective properties .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been used as a reactant in various chemical reactions, suggesting that it may have stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 6-Methoxyindole-2-carboxylic acid vary with different dosages in animal models. It has been suggested that it should be further tested in many other rodent models of diabetes for its potential ability in lowering blood glucose .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Transport and Distribution
It is known to interact with various transporters or binding proteins .
Subcellular Localization
It is known to interact with various targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the use of methanesulfonic acid under reflux conditions to yield the desired indole derivative .
Industrial Production Methods
Industrial production of 6-Methoxy-1H-indole-2-carboxylic acid often involves optimizing the fermentation conditions of bacterial strains such as Bacillus toyonensis. The production can be enhanced by adjusting nutritional and environmental variables, such as starch concentration, peptone concentration, agitation rate, pH, and temperature .
化学反応の分析
Types of Reactions
6-Methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated indole derivatives.
作用機序
The mechanism by which 6-Methoxy-1H-indole-2-carboxylic acid exerts its effects involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The compound targets specific enzymes and pathways involved in fungal metabolism, thereby exerting its antifungal activity .
類似化合物との比較
Similar Compounds
- Indole-2-carboxylic acid
- 5-Methoxyindole-2-carboxylic acid
- 6-Methoxyindole-3-carboxylic acid
Uniqueness
6-Methoxy-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and carboxylic acid group at the 2-position contribute to its antifungal activity and make it a valuable compound for various applications .
特性
IUPAC Name |
6-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBGANWAZJWOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328449 | |
| Record name | 6-Methoxyindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16732-73-3 | |
| Record name | 6-Methoxyindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 6-methoxyindole-2-carboxylic acid (MICA) and what makes it interesting for scientific research?
A: 6-methoxyindole-2-carboxylic acid (MICA) is an indole derivative recently identified as an antifungal metabolite produced by Bacillus toyonensis isolate OQ071612. [] This finding is significant as fungal infections pose a growing threat to human health, and new antifungal agents are urgently needed.
Q2: Has MICA been isolated from other natural sources?
A: While this is the first documented report on MICA production from Bacillus toyonensis, other indole derivatives are found in melanin synthesis pathways in animals. [, , ] 5-Hydroxy-6-methoxyindole-2-carboxylic acid (5H6MI2C), an isomer of MICA, is a known eumelanin metabolite. [, , ]
Q3: What types of fungi does MICA show activity against?
A: Research indicates that MICA exhibits antifungal activity against Candida albicans ATCC 10231 and Aspergillus niger clinical isolates. []
Q4: How stable is MICA under different conditions?
A: Studies show that purified MICA maintains its stability within a pH range of 6–7 and temperatures up to 50°C. It also retains antifungal activity in the presence of various surfactants, detergents, and enzymes. []
Q5: Have the optimal conditions for MICA production been determined?
A: Yes, response surface methodology (RSM) revealed the optimal conditions for MICA production by Bacillus toyonensis isolate OQ071612: starch (5 g/L), peptone (5 g/L), agitation rate of 150 rpm, pH 6, and a temperature of 40°C. These optimized conditions resulted in a 3.49-fold increase in MICA production. []
Q6: What are the potential implications of MICA's stability in the presence of surfactants and enzymes?
A6: This stability suggests that MICA could potentially be formulated with various excipients and might exhibit resistance to degradation by certain enzymes, which is crucial for developing effective antifungal medications.
Q7: What analytical techniques were employed to characterize and study MICA?
A: Advanced spectroscopic techniques were used to determine the structure of the purified extract as 6-methoxy-1H-indole-2-carboxylic acid. [] Although not explicitly stated for MICA, research on similar indole derivatives utilized high-performance liquid chromatography (HPLC) with electrochemical detection and mass fragmentography for quantification. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)

![[5-(aminomethyl)furan-3-yl]methanol](/img/structure/B47787.png)








